molecular formula C20H22N2O7 B11082960 N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide

Cat. No.: B11082960
M. Wt: 402.4 g/mol
InChI Key: TWPAIIPIAGGHBJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a nitro group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Carboxylation: The carboxamide group is introduced by reacting the nitro-substituted benzodioxole with a suitable carboxylating agent, such as phosgene or carbon dioxide, in the presence of a base.

    Ethylation: The final step involves the ethylation of the phenyl ring using ethyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or ethoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halides, amines, strong bases or acids.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.

    Pathways Involved: It can modulate signaling pathways, such as the nitric oxide pathway, by influencing the activity of nitric oxide synthase or other related enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-diethoxyphenyl)ethyl]-6-amino-1,3-benzodioxole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H22N2O7/c1-3-26-16-6-5-13(9-17(16)27-4-2)7-8-21-20(23)14-10-18-19(29-12-28-18)11-15(14)22(24)25/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,21,23)

InChI Key

TWPAIIPIAGGHBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)OCC

Origin of Product

United States

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